molecular formula C20H17N3O5S B13373584 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B13373584
M. Wt: 411.4 g/mol
InChI Key: TXDLKVGRPIWWTO-UHFFFAOYSA-N
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Description

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is a complex organic compound featuring a unique combination of benzodioxole, dimethoxyphenyl, and thiazolotriazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and dimethoxyphenyl intermediates, which are then coupled through a series of reactions involving thiazole and triazole ring formations. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further distinguish it from similar compounds .

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxymethyl)-6-(3,4-dimethoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C20H17N3O5S/c1-24-14-5-3-12(7-16(14)25-2)18-9-23-19(21-22-20(23)29-18)10-26-13-4-6-15-17(8-13)28-11-27-15/h3-9H,10-11H2,1-2H3

InChI Key

TXDLKVGRPIWWTO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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